molecular formula C21H23NO3S B12585966 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate CAS No. 601488-42-0

3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate

Katalognummer: B12585966
CAS-Nummer: 601488-42-0
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: NEXQEMLDPZGVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylpropyl group attached to a naphthalene ring, which is further substituted with a dimethylamino group and a sulfonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 3-phenylpropyl bromide with 5-(dimethylamino)naphthalene-1-sulfonic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate is primarily based on its ability to interact with specific molecular targets. The dimethylamino group enhances its binding affinity to certain biomolecules, while the sulfonate group facilitates solubility and interaction with aqueous environments. The compound’s fluorescence properties are attributed to the naphthalene ring, which undergoes electronic transitions upon excitation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dansyl chloride: Similar in structure, dansyl chloride is widely used as a fluorescent labeling reagent.

    Fluorescein: Another fluorescent compound, fluorescein, is commonly used in biological imaging.

Uniqueness

The uniqueness of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate lies in its combination of functional groups, which impart distinct chemical and physical properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound for diverse scientific applications .

Eigenschaften

CAS-Nummer

601488-42-0

Molekularformel

C21H23NO3S

Molekulargewicht

369.5 g/mol

IUPAC-Name

3-phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C21H23NO3S/c1-22(2)20-14-6-13-19-18(20)12-7-15-21(19)26(23,24)25-16-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3

InChI-Schlüssel

NEXQEMLDPZGVEJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OCCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.